2-Cyanophenyl cyclopentyl ketone

Description

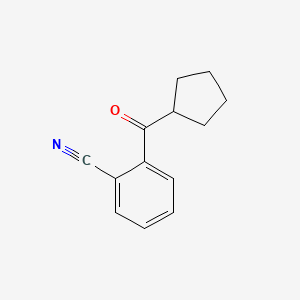

2-Cyanophenyl cyclopentyl ketone (hypothetical structure: cyclopentyl-C(=O)-C₆H₄-CN) is a substituted aromatic ketone featuring a cyclopentyl group attached to a ketone moiety and a 2-cyanophenyl substituent. The cyanide (CN) group, a strong electron-withdrawing substituent, likely influences the compound’s electronic profile, solubility, and reactivity compared to halogenated analogs.

Properties

IUPAC Name |

2-(cyclopentanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFWVXZZRTNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642556 | |

| Record name | 2-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-34-9 | |

| Record name | 2-(Cyclopentylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanophenyl cyclopentyl ketone can be achieved through several methods. One common approach involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This reaction yields the desired ketone product with high efficiency and minimal environmental impact . The reaction conditions typically include the use of caustic alcohol as a base, and the process is carried out in a round-bottomed flask under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield, short technological periods, and low preparation costs. Environmentally friendly solvents are often employed to minimize pollution and ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclopentyl phenyl alcohol.

Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyanophenyl cyclopentyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-cyanophenyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Cycloalkyl Ring Size: Cyclopentyl vs. Cyclohexyl

Ring size influences steric strain and reactivity:

- Cyclopentyl Ketones: The five-membered cyclopentyl ring exhibits slight angular strain, enhancing reactivity in reductions. For example, cyclopentyl phenyl ketone reacts with NaBH₄ at a relative rate of 0.36 (vs. acetophenone = 1.0), faster than cyclohexyl analogs (0.25) due to reduced strain in larger rings ().

Biological Activity

2-Cyanophenyl cyclopentyl ketone, a compound characterized by its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C13H13NO

- CAS Number : 898791-34-9

The compound features a cyanophenyl group attached to a cyclopentyl ketone moiety, which contributes to its distinctive chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has been tested against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 15.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that it modulates key signaling pathways associated with cancer cell survival.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling cascades that lead to apoptosis or growth inhibition.

Case Studies

- Antimicrobial Efficacy in Animal Models : A study investigated the efficacy of this compound in a murine model infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load compared to controls, suggesting potential for therapeutic use in infections.

- In Vitro Anticancer Studies : In vitro experiments demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in HeLa cells, correlating with enhanced apoptosis rates. Flow cytometry analysis confirmed these findings with increased annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.